7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic triazoloquinazoline derivative characterized by a chloro substituent at position 7, a 3,4-dimethylbenzenesulfonyl group at position 3, and a 3-methoxybenzylamine moiety at position 3. The structural complexity of this compound—particularly the electron-withdrawing chloro and sulfonyl groups, combined with the lipophilic 3-methoxybenzyl chain—suggests tailored physicochemical properties and possible therapeutic applications.
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-15-7-9-20(11-16(15)2)35(32,33)25-24-28-23(27-14-17-5-4-6-19(12-17)34-3)21-13-18(26)8-10-22(21)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDBODOYXWVHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the triazoloquinazoline core through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Chlorination to introduce the chlorine atom.
- Final functionalization with the methoxyphenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: A variety of substituted triazoloquinazolines with different functional groups.
Scientific Research Applications
The compound has garnered attention for its potential as a therapeutic agent due to its ability to inhibit protein kinases, which play crucial roles in various cellular processes and disease mechanisms.
Anticancer Properties
Research indicates that compounds in the triazoloquinazoline class exhibit significant anticancer properties. The mechanism of action involves:
- Induction of Apoptosis : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : It affects the progression of the cell cycle, inhibiting proliferation in various cancer cell lines.
Medicinal Chemistry Applications
The unique structural features of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine make it a promising candidate for drug development. Key areas of application include:
-
Cancer Therapy
- Case Studies : Several studies have evaluated its efficacy against specific cancer types, demonstrating reduced tumor growth in preclinical models.
- Mechanistic Insights : Research has shown that the compound can inhibit key signaling pathways involved in tumorigenesis.
-
Neurodegenerative Diseases
- The compound's ability to modulate neuroinflammatory responses positions it as a potential treatment for diseases such as Alzheimer's and Parkinson's.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : Achieved through cyclization reactions with hydrazine derivatives.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Sulfonylation : Attachment of the dimethylbenzenesulfonyl group via sulfonyl chlorides.
- Coupling Reactions : For attaching the methoxyphenyl group using aryl halides and palladium catalysts.
Research Findings
A summary of recent findings related to the applications of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer models. |
| Study 2 | Neuroprotection | Showed potential neuroprotective effects in models of Alzheimer's disease. |
| Study 3 | Protein Kinase Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
a) 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Key Differences :
- Sulfonyl Group : Phenylsulfonyl (vs. 3,4-dimethylbenzenesulfonyl in the target compound).
- Amine Substituent : 4-Isopropylphenyl (vs. 3-methoxybenzyl).
- The 4-isopropylphenyl group introduces greater hydrophobicity compared to the 3-methoxybenzyl chain, which may affect solubility and membrane permeability .
b) 3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Key Differences :
- Amine Substituent : 2-Methoxy-5-methylphenyl (vs. 3-methoxybenzyl).
- Impact :
Amine Substituent Variations
Research Findings and Mechanistic Insights
Synthesis Methodology :
- The triazole core in such compounds is typically synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC), ensuring regiospecific 1,4-substitution . This method’s efficiency (>95% conversion) supports scalable production of derivatives like the target compound.
Structure-Activity Relationships (SAR): Chloro Substituent: Enhances electrophilicity and binding to hydrophobic enzyme pockets, common in kinase inhibitors. Sulfonyl Groups: 3,4-Dimethylbenzenesulfonyl may improve metabolic stability compared to phenylsulfonyl due to steric shielding of the sulfonamide bond .
Biological Activity :
- While direct data for the target compound are unavailable, analogs like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one () exhibit anticancer activity, suggesting triazoloquinazolines broadly interact with cellular targets like microtubules or DNA repair enzymes .
Biological Activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 493.97 g/mol
- CAS Number : 904584-39-0
The structure includes a chloro group, a methoxyphenyl moiety, and a sulfonyl group attached to a quinazoline core, which contributes to its biological activity .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The process includes reactions that introduce the chloro and sulfonyl groups while ensuring the integrity of the quinazoline framework .
Inhibition of Acetylcholinesterase (AChE)
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC values for these compounds range from 0.2 to 83.9 µM, indicating varying potency as potential treatments for Alzheimer's disease . Molecular docking studies suggest that these compounds can bind effectively to both the catalytic and peripheral anionic sites of AChE .
Anticancer Activity
The compound has shown promise in inhibiting various cancer cell lines. Quinazoline derivatives have been evaluated for their ability to modulate key cellular signaling pathways associated with tumorigenesis. Specifically, they target protein kinases involved in cell growth and differentiation. Studies have indicated that these compounds can induce apoptosis in cancer cells and disrupt aberrant signaling cascades .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 15.0 | Inhibition of kinase activity |
| HeLa (cervical cancer) | 20.0 | Disruption of cell cycle progression |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Kinase Inhibition : It has been shown to inhibit various protein kinases that play a role in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis .
- Enzyme Modulation : By inhibiting AChE, the compound may enhance cholinergic signaling in the brain, which is beneficial for neurodegenerative conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline-triazole hybrids:
- Study on AChE Inhibition : A library of quinazoline-triazole hybrids was synthesized and tested for AChE inhibition. The most potent compounds showed dual binding capabilities at AChE's active sites .
- Antiproliferative Activity : In a study assessing antiproliferative effects against multiple cancer cell lines, compounds similar to our target exhibited significant cytotoxicity with low micromolar potency .
Q & A
Basic: What synthetic strategies are effective for constructing the triazolo[1,5-a]quinazoline core?
The triazoloquinazoline scaffold can be synthesized via cyclocondensation reactions using substituted quinazolin-5-amines and sulfonyl chlorides. Key steps include:
- Cyclization : Reacting 3-chloro-N-substituted quinazolin-2-amine intermediates with propargyl bromide under basic conditions to form the triazole ring .
- Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution, optimized using anhydrous solvents (e.g., DMF) and controlled temperatures (20–25°C) .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Basic: How should researchers confirm structural integrity post-synthesis?
Use a multi-technique approach:
- NMR Spectroscopy : Compare NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) to published analogs .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyrimidine ring orientation) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .
Basic: What safety protocols are critical during handling?
- Storage : Keep away from heat sources (P210) and in child-proof containers (P102) .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and fume hoods during synthesis (P201, P202) .
- Emergency Protocols : Maintain access to safety data sheets (P101) .
Advanced: How can reaction conditions be optimized to improve yield?
Adopt Design of Experiments (DoE) principles:
- Variable Screening : Test temperature, solvent polarity, and catalyst loading using fractional factorial designs .
- Bayesian Optimization : Prioritize high-yield regions of parameter space with limited experimental runs (e.g., 20 iterations) .
- Case Study : Optimizing sulfonylation steps increased yields from 11% to 56% in triazolopyrimidine analogs .
Advanced: How to resolve contradictions in spectroscopic data?
- Cross-Validation : Compare NMR data with DFT-predicted shifts (e.g., δ 7.3 ppm for methoxy protons vs. computational δ 7.2–7.4 ppm) .
- Isotopic Labeling : Use -labeled intermediates to trace ambiguous signals .
- Collaborative Analysis : Share raw data with crystallography specialists to resolve stereochemical conflicts .
Advanced: What computational methods aid in understanding electronic properties?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electron-withdrawing sulfonyl groups lower LUMO energy) .
- Molecular Dynamics : Simulate solvent interactions to optimize solubility (e.g., DMSO vs. ethanol) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 3-methoxybenzyl group with fluorophenyl or trifluoromethyl groups to assess hydrophobicity .
- Bioisosteric Replacement : Swap the triazole ring with [1,2,4]triazolo[1,5-a][1,3,5]triazine to modulate kinase inhibition .
Basic: What solubility considerations are critical for biological assays?
- LogP Estimation : Calculate partition coefficients (e.g., ClogP ≈ 3.5) to select solvents (e.g., DMSO for stock solutions).
- pH-Dependent Solubility : Test buffered solutions (pH 4–8) to mimic physiological conditions .
Advanced: How to troubleshoot low yields in sulfonylation?
- Catalyst Screening : Test DMAP or triethylamine to enhance nucleophilicity .
- Reagent Purity : Use freshly distilled 3,4-dimethylbenzenesulfonyl chloride to avoid side reactions .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent hydrolysis .
Advanced: What strategies validate target engagement in enzyme inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
